molecular formula C20H22N2O3 B2466911 2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide CAS No. 954722-37-3

2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Cat. No.: B2466911
CAS No.: 954722-37-3
M. Wt: 338.407
InChI Key: VORFOTLTMOSUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-Inflammatory Activity : Sunder, K., & Maleraju, J. (2013) synthesized derivatives of a similar compound and assessed their anti-inflammatory activity. Among these derivatives, certain compounds showed significant anti-inflammatory activity, suggesting potential applications in treating inflammation-related disorders (Sunder & Maleraju, 2013).

  • Antimicrobial Agents : Baviskar, B. A., Khadabadi, S. S., & Deore, S. (2013) explored new thiazolidin-4-one derivatives as potential antimicrobial agents. This study indicates the potential use of these compounds in combating various bacterial infections (Baviskar, Khadabadi, & Deore, 2013).

  • Antioxidant Activity : Čačić, M., Molnar, M., Šarkanj, B., Has-Schön, E., & Rajković, V. (2010) synthesized and evaluated Schiff’s bases and thiazolidine-4-ones for their antioxidant activity. The results demonstrated excellent antioxidant activity in certain compounds, highlighting their potential use in oxidative stress-related conditions (Čačić et al., 2010).

  • Antimalarial Activity : Werbel, L. M., Cook, P., Elslager, E., Hung, J., Johnson, J., Kesten, S., Mcnamara, D., Ortwine, D., & Worth, D. (1986) investigated a series of compounds for their antimalarial activity, finding correlations between certain structural features and increased potency against Plasmodium berghei in mice. This indicates potential applications in antimalarial therapies (Werbel et al., 1986).

  • Kappa-Opiate Agonist Activity : Gottschlich, R., Barber, A., Bartoszyk, G., & Seyfried, C. (1995) studied EMD 61753, a compound structurally similar to N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide, for its activity as a peripherally selective kappa-opiate agonist. The study showed promising results in inflammatory pain models (Gottschlich et al., 1995).

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-7-5-6-10-18(15)25-14-19(23)21-12-16-11-20(24)22(13-16)17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORFOTLTMOSUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.